molecular formula C11H12N4O2S B5772591 N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide

Cat. No.: B5772591
M. Wt: 264.31 g/mol
InChI Key: RJGZFRZPAJGRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with morpholine and carboxamide groups under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core plays a crucial role in its electron-withdrawing ability, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide can be compared with other benzothiadiazole derivatives, such as:

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-11(15-3-5-17-6-4-15)12-8-1-2-9-10(7-8)14-18-13-9/h1-2,7H,3-6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGZFRZPAJGRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.